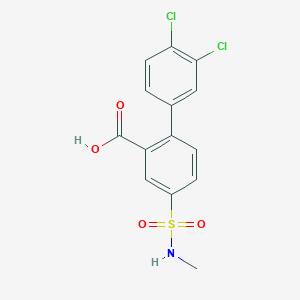

![molecular formula C26H30N6O4 B2486035 3-(2-(2-((2,3-二甲基苯基)氨基)-2-氧代乙基)-1,5-二氧代-1,2-二氢-[1,2,4]三唑并[4,3-a]喹啉-4(5H)-基)-N-异丁基丙酰胺 CAS No. 1113106-46-9](/img/structure/B2486035.png)

3-(2-(2-((2,3-二甲基苯基)氨基)-2-氧代乙基)-1,5-二氧代-1,2-二氢-[1,2,4]三唑并[4,3-a]喹啉-4(5H)-基)-N-异丁基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.564. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

引言

有机合成,特别是针对生物活性化合物,主要目标之一是开发高效且环境友好的方法。 绿色化学是一个多方面领域,涵盖原子经济性、溶剂减量、废物管理和能源效率等原则 。我们在此关注1,2,3-三唑和1,2,4-三唑的合成和应用,这两种化合物在药理学方面具有重要意义。

a. 吲哚胺 2,3-双加氧酶 (IDO1) 抑制剂:基于 4-氨基-1,2,3-三唑核心的化合物在免疫肿瘤学研究中被认为是有效的 IDO1 抑制剂 。IDO1 在免疫调节中起着至关重要的作用,抑制它可以增强抗肿瘤免疫反应。

b. 抗真菌剂:某些 1,2,3-三唑衍生物具有抗真菌活性。研究人员探索了它们作为新型抗真菌剂的潜力,旨在有效对抗真菌感染。

c. 生物偶联和点击化学:1,2,3-三唑广泛应用于点击化学反应,特别是在生物偶联中。 叠氮化物和炔烃之间的铜催化 Huisgen 环加成 (CuAAC) 是一个众所周知的例子 。这些反应允许对生物分子和药物递送系统进行位点特异性修饰。

未来方向

机械化学和超声化学为合成两种类型的三唑提供了绿色替代方法。 此外,探索机械力下 1,2,3-三唑的正式环状逆转可能为生物系统开辟新的途径 .

总之,这些三唑衍生物在药物发现到材料科学等各个领域都具有巨大潜力。研究人员继续探索它们的应用,旨在寻求更安全、更高效的方法。

Gonnet, L., Baron, M., & Baltas, M. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667. DOI: 10.3390/molecules26185667 Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10. DOI: 10.3389/fchem.2022.891484

作用机制

Target of Action

Similar compounds with a triazolo-triazine backbone have been shown to interact with various biological targets .

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as dna intercalation , and modulation of protein expression .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to cell survival and apoptosis .

Pharmacokinetics

Similar compounds with a triazolo-triazine backbone have been shown to possess high energy content and stability , which may influence their bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been shown to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Action Environment

The performance properties of similar nitrogen-rich compounds can be changed by careful choice of functional groups .

生化分析

Biochemical Properties

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways and cellular processes . Additionally, the compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

The effects of 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis . Moreover, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic action . Additionally, it can activate or inhibit signaling pathways by interacting with receptors, leading to changes in cellular responses. These interactions can result in the modulation of gene expression, enzyme activity, and other cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide have been studied extensively in laboratory settings. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under specific conditions but may degrade when exposed to certain environmental factors, such as light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including organ damage or systemic toxicity. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux, altering the levels of metabolites and affecting overall metabolic homeostasis . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in particular tissues . The compound’s localization can influence its activity and effectiveness, with certain tissues showing higher concentrations than others.

Subcellular Localization

The subcellular localization of 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is critical for its function. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization, affecting its activity and interactions with other biomolecules.

属性

IUPAC Name |

3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O4/c1-16(2)14-27-22(33)12-13-30-24(35)19-9-5-6-11-21(19)32-25(30)29-31(26(32)36)15-23(34)28-20-10-7-8-17(3)18(20)4/h5-11,16H,12-15H2,1-4H3,(H,27,33)(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPZWLSJUGZZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2485955.png)

![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)

![7-(4-fluorophenyl)-3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485959.png)

![N-(4-chlorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2485960.png)

![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide](/img/structure/B2485964.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)

![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)

![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)